molecular formula C12H8FNO2 B3183838 2-Fluoro-5-nitro-biphenyl CAS No. 103977-87-3

2-Fluoro-5-nitro-biphenyl

Cat. No. B3183838
M. Wt: 217.2 g/mol
InChI Key: BLGDHUAUKNHHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04623650

Procedure details

A mixture of 18.5 g of 4-fluoro-3-phenylnitrobenzene, 76.7 g of stannous chloride dihydrate and 150 ml concentrated hydrochloric acid was heated at 60° C. for 2 hours with stirring. After cooling, the resulting precipitate was dissolved in water and the mixture was basified with sodium carbonate. The mixture was extracted five times with chloroform and the combined organic extracts were dried and evaporated to yield the product as a pale brown oil (10.9 g, yield 68%) which was used without further purification. NMR (CDCl3, 60 MHz): 7.15 (m, 5H), 7.1-6.1 (m, 3H), 3.3 (br,s, 2H).
Quantity
18.5 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
76.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Cl.C(=O)([O-])[O-].[Na+].[Na+]>O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C1=CC=CC=C1
Name
stannous chloride dihydrate
Quantity
76.7 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted five times with chloroform
CUSTOM
Type
CUSTOM
Details
the combined organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(N)C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.